molecular formula C22H24ClNO B12052512 BCI (hydrochloride)

BCI (hydrochloride)

Cat. No.: B12052512
M. Wt: 353.9 g/mol
InChI Key: JPATUDRDKCLPTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCI (hydrochloride) typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the formation of the (E/Z)-BCI isomer, followed by its conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of BCI (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

BCI (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BCI (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of BCI (hydrochloride) depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with altered chemical properties .

Mechanism of Action

BCI (hydrochloride) exerts its effects by inhibiting the activity of dual-specificity phosphatase 6 (DUSP6). This inhibition leads to the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Additionally, BCI (hydrochloride) has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis and inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPATUDRDKCLPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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